The characterization of BPR1J-097's mechanism of action is supported by a series of standardized experimental protocols.
| Experiment Type | Cell Line / Model | Key Methodologies | Primary Outcome Measured |
|---|---|---|---|
| Kinase Inhibition | Sf9 insect cells expressing recombinant FLT3 | Kinase-Glo assay; Incubation for 4 hours [1] | IC₅₀ (Concentration inhibiting 50% of kinase activity) |
| Cellular Proliferation | MOLM-13, MV4-11 (FLT3-mutant AML) | MTS cell viability assay; Incubation for 72 hours [2] [3] [1] | GI₅₀ (Concentration causing 50% growth inhibition) |
| Mechanism & Signaling | FLT3-driven AML cells | Western Blot analysis [2] [3] | Reduction in phosphorylated FLT3 and STAT5 |
| Apoptosis Assay | FLT3-driven AML cells | Not specified in detail [2] [3] | Induction of programmed cell death |
| In Vivo Efficacy | FLT3-driven AML murine xenograft | Administered to mice with established tumors [2] [3] | Tumor volume regression and growth inhibition |
The following diagram illustrates the proposed mechanism of action for this compound in targeting the FLT3 signaling pathway in AML cells:
Figure 1: this compound inhibits constitutive FLT3 signaling, leading to apoptosis in AML cells.
This compound was identified as a novel FLT3 inhibitor with promising in vivo anti-tumour activities, suggesting its potential for further development in preclinical and clinical studies [2] [3]. The current developer is listed as the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes (NHRI) in Taiwan [4].
BPR1J-097 exerts potent anti-leukemic effects primarily by inhibiting FLT3, a receptor tyrosine kinase that is frequently mutated in AML patients. These mutations constitutively activate FLT3, driving uncontrolled cell proliferation and survival [1].
The diagram below illustrates the proposed mechanism of action of this compound in FLT3-driven AML cells.
This compound inhibits mutant FLT3, blocking downstream survival signals and inducing apoptosis.
Research has characterized the activity of this compound through both in vitro and in vivo models.
The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in human AML cell lines that harbor mutant FLT3.
| Cell Line / Assay | Experiment Description | Result (GC₅₀ / IC₅₀) | Citation |
|---|---|---|---|
| MOLM-13 cells | Anti-proliferation (72 hrs, MTS assay) | GC₅₀ = 21 ± 7 nM | [1] |
| MV4-11 cells | Anti-proliferation (72 hrs) | GC₅₀ = 46 ± 14 nM | [1] |
| Sf9 insect cells | Inhibition of wild-type GST-tagged FLT3 kinase | IC₅₀ = 11 nM | [2] |
This compound has been evaluated in FLT3-driven AML murine xenograft models. It demonstrated favourable pharmacokinetic properties and caused pronounced, dose-dependent tumour growth inhibition and regression, indicating its potential as a therapeutic agent [1].
The following methodologies are summarized from key studies on this compound [2] [1].
The experimental workflow for these key assays is summarized below.
Key experimental workflow used to characterize this compound's activity and mechanism.
This compound was developed by the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes (NHRI) in Taiwan [3]. It is available for research purposes from several chemical suppliers, including BOC Sciences, MedChemExpress, and ChemicalBook, typically in quantities ranging from 2 mg to 250 mg [2] [4] [3].
This compound represents a promising FLT3 inhibitor with compelling preclinical data. Its high potency (low nM range) against FLT3 kinase, efficacy in inducing apoptosis in FLT3-driven cell lines, and demonstrated in vivo activity in xenograft models support its potential for further development [2] [1]. The available chemical data and well-documented experimental protocols provide a solid foundation for ongoing and future preclinical studies aimed at advancing this compound toward clinical application in AML.
The table below summarizes the core characteristics of this compound as identified from the search results.
| Attribute | Description |
|---|---|
| Compound Name | This compound [1] |
| Classification | Novel small-molecule FLT3 inhibitor [1] |
| Primary Indication | Acute Myeloid Leukemia (AML) [1] |
| Key Preclinical Finding | Demonstrates potent inhibitory activity and promising in vivo anti-tumour effects in AML models [1] |
| Development Status (as of 2012) | Suggested for further development in preclinical and clinical studies [1] |
This compound was identified in a 2012 study as a novel FLT3 inhibitor with promising anti-tumor activity. The research pathway from discovery to validation can be summarized as follows:
The table below summarizes the key quantitative findings on BPR1J-097 from the identified study [1].
| Parameter | Value / Finding | Context / Model System |
|---|---|---|
| FLT3 Kinase IC₅₀ | 1 - 10 nM | In vitro kinase assay |
| Anti-proliferation GC₅₀ | 21 ± 7 nM | MOLM-13 cells (FLT3-ITD mutant AML cell line) |
| Anti-proliferation GC₅₀ | 46 ± 14 nM | MV4-11 cells (FLT3-ITD mutant AML cell line) |
| Mechanistic Action | Inhibited FLT3 and STAT5 phosphorylation; induced apoptosis | Observed in FLT3-driven AML cells |
| In Vivo Efficacy | Pronounced, dose-dependent tumour growth inhibition and regression | FLT3-driven AML murine xenograft models |
| Pharmacokinetics | Described as "favourable" (specific parameters not detailed) | Preclinical study |
The following diagram illustrates the FLT3 signaling pathway and the general mechanism of action for FLT3 inhibitors like this compound, based on the broader context from the search results [2] [3] [4].
Diagram of FLT3 signaling and inhibition. The FLT3 receptor, when bound by its ligand (wild-type) or through mutations (ITD/TKD), activates key downstream pathways. FLT3 inhibitors like this compound block this signaling, particularly in mutant cells [2] [3] [5].
The search results indicate that This compound has not been a focus of recent literature, with the primary study published over a decade ago [1]. Consequently, several areas required for an in-depth technical guide are lacking:
To compile a more comprehensive whitepaper, you may need to consult additional sources:
BPR1J-097 is a potent and selective FLT3 inhibitor. FLT3 mutations, particularly Internal Tandem Duplications (ITD), are among the most common genetic abnormalities in AML and are associated with poor prognosis [1] [2]. This compound is designed to target this pathway.
| Property | Description |
|---|---|
| Molecular Formula | C₂₇H₂₈N₆O₃S [3] |
| Molecular Weight | 516.62 g/mol [3] |
| Primary Target | FMS-like tyrosine kinase 3 (FLT3) [4] [3] |
| Reported IC₅₀ (FLT3) | 11 nM [3] |
| Key Mechanism | Inhibits FLT3 autophosphorylation and its downstream signaling (e.g., STAT5), inducing apoptosis in AML cells [2] [3] |
The diagram below illustrates the mechanism of this compound in blocking the FLT3-ITD driven signaling pathway in AML cells.
Preclinical studies demonstrate that this compound effectively suppresses the growth of FLT3-ITD positive AML cells.
| Assay Type | Model/Cell Line | Key Finding / GC₅₀ / IC₅₀ | Citation |
|---|---|---|---|
| Biochemical Kinase Assay | Recombinant FLT3 kinase | IC₅₀ ~25 nM [2] | |
| Cellular Proliferation | MOLM-13 (FLT3-ITD+) | GC₅₀ ~3.4 nM [2] | |
| Cellular Proliferation | MV4;11 (FLT3-ITD+) | GC₅₀ ~2.8 nM [2] | |
| Target Engagement | MV4;11 (FLT3-ITD+) | Inhibits FLT3 & STAT5 phosphorylation (IC₅₀ ~1 nM) [2] | |
| In Vivo Efficacy | MV4;11 Xenograft Mouse Model | Significant tumor growth inhibition and regression [2] |
The following methodologies are critical for evaluating the efficacy and mechanism of this compound in a preclinical setting.
This compound represents a promising investigational candidate. Research highlights its potential not just as a single agent but also in combination therapy.
While the existing data is promising, you should be aware of several research gaps:
Future research should focus on comprehensive toxicology studies, testing against a broader panel of FLT3 mutant isoforms, and further exploration of rational drug combinations.
While detailed ADME (Absorption, Distribution, Metabolism, Excretion) data from live-animal or human studies is not available in the search results, the following table summarizes the core properties that can be identified.
| Property | Details |
|---|---|
| Reported PK Profile | Described as having a "favourable pharmacokinetic property" and showed pronounced dose-dependent tumor growth inhibition in FLT3-driven AML murine xenograft models [1]. |
| Molecular Formula | C₂₇H₂₈N₆O₃S [2] |
| Molecular Weight | 516.61 g/mol [2] |
| CAS Number | 1327167-19-0 [2] |
| Solubility | Likely low. Suggested to potentially dissolve in DMSO; otherwise, solvents like water, ethanol, or DMF are recommended with detailed formulation guidance for in vivo studies [2]. |
| LogP | 5.11 (Indicates high lipophilicity) [2] |
| Storage | Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month [2]. |
The primary evidence for the anti-tumor activity of BPR1J-097 comes from a 2012 study. The methodologies below are summarized from that publication.
In Vivo Anti-Tumor Efficacy [1]
Proposed Formulation Protocols for In Vivo Studies [2] For in vivo research, the supplier provides several formulation suggestions. The following are two examples for injection:
To understand the scientific rationale for studying this compound, the following diagram outlines its role in targeted AML therapy.
Mechanism of this compound in targeting FLT3-driven AML pathogenesis.
The search results indicate that information on this compound is not extensive. To gather the data required for a comprehensive technical guide, I suggest you:
The anti-tumor efficacy of BPR1J-340, a compound closely related to BPR1J-097, was evaluated in FLT3-ITD driven AML murine models [1].
| Study Model | Treatment Regimen | Key Efficacy Findings | Reported Metrics |
|---|---|---|---|
| FLT3-ITD+ AML Murine Xenograft | BPR1J-340 administered orally [1] | Pronounced, dose-dependent tumor growth inhibition and regression [1] | Tumor Growth Inhibition (TGI), Tumor Regression [1] |
| MOLM-13 cells (FLT3-ITD+) [1] | N/A (In vitro) | GC₅₀: 3.4 ± 1.5 nM [1] | GC₅₀ (50% Growth Inhibition Concentration) |
| MV4;11 cells (FLT3-ITD+) [1] | N/A (In vitro) | GC₅₀: 2.8 ± 1.2 nM [1] | GC₅₀ (50% Growth Inhibition Concentration) |
| Biochemical FLT3 Kinase Assay [1] | N/A (In vitro) | IC₅₀: 25 ± 5 nM [1] | IC₅₀ (50% Inhibitory Concentration) |
| FLT3-ITD (Cellular, MV4;11) [1] | N/A (In vitro) | IC₅₀: ~1 nM for STAT5 phosphorylation [1] | IC₅₀ |
For researchers seeking to replicate or understand the foundational studies, here are the key methodologies used.
The mechanism of action and a key combinatorial strategy are visualized in the following diagrams, created using DOT language.
Diagram 1: this compound inhibits oncogenic FLT3 signaling, inducing apoptosis in AML cells. [2] [1]
Diagram 2: Experimental workflow for evaluating this compound/340, from in vitro profiling to in vivo and combination studies. [1]
The available data on this compound is promising but limited. To build a complete preclinical profile, you may need to:
BPR1J-097 specifically targets and inhibits Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML [1]. Its action leads to apoptosis through the following key steps:
The following table summarizes the key experimental findings on the anti-AML activity of this compound from cellular and animal models.
| Experimental Model | Key Findings & Quantitative Results | Reference |
|---|
| In Vitro Cellular Assays (MOLM-13 & MV4-11 FLT3-ITD+ cells) | GC₅₀ (Growth Inhibition): 21 ± 7 nM (MOLM-13), 46 ± 14 nM (MV4-11) IC₅₀ (FLT3 Kinase Activity): 1-10 nM Apoptosis: Induced apoptosis; inhibited phosphorylation of FLT3 and STAT5. | [1] | | In Vivo Mouse Xenograft Models (FLT3-ITD driven) | Tumor Response: Pronounced, dose-dependent tumor growth inhibition and regression. | [1] | | Pharmacokinetic Properties (Rat model) | Result: Demonstrated favorable pharmacokinetic properties. | [1] |
Here are the methodologies used to generate the key data on this compound.
The pre-clinical data strongly suggests that this compound is a promising candidate for further development. Research on a closely related analog, BPR1J-340, indicates that combining FLT3 inhibitors with other agents, such as the histone deacetylase inhibitor (HDACi) vorinostat, can produce a synergistic anti-leukemic effect by enhancing apoptosis through mechanisms like Mcl-1 downregulation [2]. This highlights a viable strategy to overcome potential resistance and improve therapeutic outcomes.
To understand the context of STAT5 phosphorylation inhibition, the diagram below illustrates the core JAK-STAT signaling pathway, which includes the potential point of inhibition for a compound like BPR1J-097 [1] [2].
Diagram of JAK-STAT5 signaling pathway and inhibition.
While data on this compound is unavailable, the following table outlines a standard cell-based immunoassay method you could adapt to test this or similar compounds [3]. This versatile protocol is conducive to medium-to-high-throughput applications for ligand profiling and inhibitor screening.
| Protocol Step | Description & Technical Considerations |
|---|---|
| 1. Cell Preparation | Use a cell line expressing the target GPCR or cytokine receptor. Seed cells into poly-L-lysine-coated 96-well plates and grow to >95% confluency [3]. |
| 2. Compound Treatment | Treat cells with the investigational inhibitor (e.g., this compound) across a range of concentrations, followed by stimulation with a known STAT5-activating agonist [3]. |
| 3. Cell Lysis | Lyse cells in a detergent buffer containing protease and protein phosphatase inhibitors—this is critical to preserve the phosphorylation state of proteins during analysis [3]. |
| 4. Receptor Immunoprecipitation | Use magnetic beads coated with an antibody against an affinity tag (e.g., HA-tag) on the receptor to isolate it from the lysate [3]. |
| 5. Phosphorylation Detection | Detect phosphorylated STAT5 or receptor using a phosphosite-specific primary antibody, followed by an enzyme-labeled secondary antibody and a colorimetric substrate. Always run parallel wells with a phosphorylation-independent antibody to control for total receptor content [3]. |
| 6. Data Analysis | Generate concentration-response curves from the optical density (OD) readings. The signal from the phospho-specific antibody, normalized to the total receptor signal, indicates the level of inhibition [3]. |
1. Solvent Selection and Handling
2. Stock Solution Preparation Protocol
3. Determination of Solubility and Working Concentration Ranges
For a new compound like this compound, a preliminary solubility assessment is crucial. The table below outlines general cytotoxicity thresholds for DMSO in cell-based assays, which will help you determine the maximum allowable DMSO concentration in your experiments [1].
Table: Cytotoxicity Profile of DMSO in Cell-Based Assays
| Cell Line Type | Safe DMSO Concentration (v/v) | Exposure Duration | Key Findings |
|---|---|---|---|
| Most cancer cell lines (e.g., HepG2, Huh7) | ≤ 0.3125% | 24-72 hours | Minimal cytotoxicity observed [1]. |
| Sensitive cell lines (e.g., MCF-7) | < 0.3125% | 24-72 hours | Higher sensitivity; requires lower DMSO concentration [1]. |
| General guideline | ≤ 0.1% | 24-48 hours | Commonly used as a safe, conservative limit in many protocols [1]. |
4. Experimental Design and Dilution Strategy
The following diagram illustrates the complete workflow for preparing and using a this compound DMSO stock solution in cell-based assays.
This compound Hydrochloride is a novel and potent Fms-like tyrosine kinase 3 (FLT3) inhibitor, demonstrating significant activity in models of Acute Myeloid Leukemia (AML) [1] [2]. It inhibits FLT3 kinase activity at low nanomolar concentrations and induces apoptosis in FLT3-driven AML cells. The following data summarizes its key experimental findings.
Quantitative Profile of this compound
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| FLT3 Kinase IC₅₀ | 11 nM [1] / 1-10 nM [2] | In vitro kinase assay |
| Cell Growth Inhibition (GC₅₀) | ||
| ∟ MOLM-13 cells | 21 ± 7 nM [1] [2] | 72-hour cell viability assay (MTS) |
| ∟ MV4-11 cells | 46 ± 14 nM [1] [2] | 72-hour cell viability assay (MTS) |
| Key Signaling Effects | Inhibits phosphorylation of FLT3 and STAT5 [1] | Western blot / cell-based assay |
| Apoptosis Induction | Emergence of active caspase-3 [1] | Cell-based assay |
| ∟ MOLM-13 cells | Observed at 10 nM [1] | |
| ∟ MV4-11 cells | Observed at 100 nM [1] | |
| In Vivo Efficacy (Mice) | Pronounced tumour growth inhibition and regression [1] [2] | MOLM-13 & MV4-11 xenograft models |
| ∟ Dosage | 10 & 25 mg/kg, i.v., once daily [1] | |
| ∟ Key Result | Tumour shrinkage in large (>2000 mm³) MOLM-13 tumours [1] |
Here are the step-by-step methodologies for key experiments as described in the literature.
This protocol measures the direct inhibition of FLT3 kinase activity by this compound.
This protocol determines the effect of this compound on the viability of AML cell lines.
This protocol evaluates the anti-tumor efficacy of this compound in vivo.
The diagram below illustrates the proposed mechanism of this compound in FLT3-driven AML cells, summarizing the key findings from the application notes.
Diagram Title: this compound Inhibits FLT3 Signaling in AML
FMS-like tyrosine kinase 3 (FLT3) is a crucial receptor tyrosine kinase in hematopoietic progenitor cells that regulates cell proliferation, differentiation, and survival through complex signaling cascades when activated by its ligand (FL). Upon ligand binding, FLT3 undergoes dimerization and autophosphorylation at multiple tyrosine residues, initiating downstream signaling through pathways including PI3K/AKT, RAS/MAPK, and STAT5 [1]. In acute myeloid leukemia (AML), FLT3 is frequently mutated, with internal tandem duplications (FLT3-ITD) occurring in approximately 25% of patients and tyrosine kinase domain mutations (FLT3-TKD) in 7-10% of patients. These mutations result in constitutive activation of the receptor independent of ligand binding, driving leukemogenesis and making FLT3 an attractive therapeutic target [1] [2].
The development of FLT3 inhibitors represents a significant advancement in targeted AML therapy. This compound is a novel investigational inhibitor that specifically targets FLT3 phosphorylation and signaling. Monitoring FLT3 phosphorylation status is essential for both drug development and clinical applications, as it provides critical insights into inhibitor efficacy, optimal dosing, and resistance mechanisms. Western blot analysis serves as a fundamental technique for detecting changes in FLT3 phosphorylation patterns in response to this compound treatment, allowing researchers to assess target engagement and biological activity in preclinical models [3]. This protocol outlines a standardized approach for analyzing FLT3 phosphorylation in AML cell lines and primary samples treated with this compound, incorporating critical methodological considerations for phosphoprotein analysis.
The figure below illustrates the comprehensive workflow for analyzing FLT3 phosphorylation response to this compound treatment:
Figure 1: Experimental workflow for FLT3 phosphorylation analysis. This diagram outlines the key steps from cell culture to data interpretation, highlighting critical stages for successful detection of phosphorylation changes in response to this compound treatment.
The diagram below illustrates FLT3 signaling and this compound inhibition mechanism:
Figure 2: FLT3 signaling pathway and this compound inhibition mechanism. This diagram illustrates the normal FLT3 activation process, key downstream signaling pathways, and the point of inhibition by this compound, highlighting the molecular consequences of treatment.
FLT3 signaling is initiated when the FLT3 ligand induces receptor dimerization, triggering autophosphorylation at specific tyrosine residues including Tyr969, which serves as a critical docking site for downstream adaptor proteins. In AML with FLT3-ITD mutations, this signaling becomes constitutive and ligand-independent, leading to continuous proliferation and survival signals. This compound functions by competitively binding to the ATP-binding pocket of FLT3, preventing receptor autophosphorylation and subsequent activation of downstream effectors. The phosphorylation status at Tyr969 is particularly significant as it represents a key autophosphorylation site identified through mass spectrometry-based phosphorylation discovery platforms and serves as a direct indicator of FLT3 kinase activity [4]. Monitoring phosphorylation at this and other sites provides crucial information about This compound target engagement and helps establish the relationship between drug concentration, FLT3 inhibition, and biological effects in AML models.
Table 1: Essential Reagents and Materials for FLT3 Phosphorylation Analysis
| Category | Specific Reagents/Items | Application Notes |
|---|---|---|
| Cell Lines | MV4-11 (FLT3-ITD+), MOLM-13 (FLT3-ITD+), RS4;11 (FLT3-WT) | Use FLT3-ITD+ lines as positive controls; maintain in RPMI-1640 + 10% FBS [5] [6] |
| Inhibitors | This compound, Quizartinib (positive control) | Prepare 10 mM stock in DMSO; store at -80°C; use serial dilutions for dose-response [7] |
| Antibodies | Anti-phospho-FLT3 (Tyr969) [C24D9] Rabbit mAb #3463 | Use at 1:1000 dilution; specific for FLT3 phosphorylated at Tyr969 [4] |
| Antibodies | Total FLT3 Antibody, Anti-β-Actin Antibody | Loading controls; use according to manufacturer recommendations |
| Sample Prep | RIPA Lysis Buffer, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail | Essential for preserving phosphorylation; add inhibitors fresh before use [8] |
| Gel Electrophoresis | 4-12% Bis-Tris Protein Gels, MOPS Running Buffer | Optimal for FLT3 (≈160 kDa); use MOPS buffer for proteins 31-150 kDa [8] |
| Detection | HRP-conjugated Secondary Antibodies, ECL Substrate, PVDF Membranes | PVDF preferred for protein retention; validate with chemiluminescent detection |
Cell maintenance: Culture FLT3-ITD-positive AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere. Maintain cell density between 2 × 10⁵ and 1 × 10⁶ cells/mL to ensure optimal growth and viability. For primary AML cells, isolate mononuclear cells from patient bone marrow or peripheral blood samples using density gradient centrifugation with Lympholyte-H and culture in similar conditions [7] [6].
Drug treatment: Prepare this compound working concentrations by diluting the 10 mM stock solution in complete culture medium. Treat cells with a concentration range of this compound (e.g., 1 nM to 100 nM) for 1-24 hours to establish time-course and dose-response relationships. Include appropriate controls such as vehicle (DMSO), untreated cells, and positive control FLT3 inhibitors (e.g., quizartinib). For combination studies, this compound can be combined with other agents such as histone deacetylase inhibitors following established protocols [7].
Cell lysis: Harvest cells by centrifugation at 500 × g for 5 minutes at 4°C. Wash cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove residual media and drugs. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (1:100 dilution). Use approximately 1 mL of lysis buffer per 1 × 10⁷ cells. Incubate on ice for 10-15 minutes with occasional vortexing to ensure complete lysis [8].
Protein quantification: Clarify lysates by centrifugation at 14,000-17,000 × g for 10 minutes at 4°C. Transfer the supernatant to fresh pre-chilled tubes. Determine protein concentration using a BCA or Bradford assay according to manufacturer instructions. Prepare samples by adding 4× Laemmli sample buffer with DTT (final concentration 50-100 mM) and denature at 95-100°C for 5-10 minutes. Aliquot and store samples at -80°C if not used immediately [8].
Gel setup: Use pre-cast 4-12% Bis-Tris gradient gels or prepare handcast gels with appropriate acrylamide concentration. For FLT3 (≈160 kDa), a 4-12% gradient gel provides optimal separation. Set up electrophoresis apparatus with MOPS or MES running buffer as recommended for the molecular weight range of interest [8].
Sample loading and electrophoresis: Load 20-40 μg of total protein per well alongside a pre-stained protein molecular weight marker. Run gels at constant voltage (120-150V) for approximately 90 minutes or until the dye front reaches the bottom of the gel. Monitor temperature to prevent overheating, which can distort protein bands [8].
Protein transfer: Activate PVDF membranes by brief immersion in 100% methanol, then equilibrate in transfer buffer. Assemble the transfer stack carefully to avoid air bubbles. Transfer proteins using wet or semi-dry transfer systems according to manufacturer recommendations. For FLT3 (160 kDa), use wet transfer at 100V for 60-90 minutes at 4°C or semi-dry transfer at 25V for 60 minutes [8].
Blocking and antibody incubation: Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. Use phospho-specific FLT3 (Tyr969) antibody at 1:1000 dilution and total FLT3 antibody at manufacturer-recommended dilution [4] [8].
Washing and secondary detection: Wash membranes 3-5 times for 5-10 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) in blocking buffer for 1 hour at room temperature. Wash again thoroughly to remove unbound secondary antibodies [8].
Signal development: Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer instructions. Image using a digital imaging system with multiple exposure times to ensure linear signal detection. For quantification, ensure that signals are not saturated [8].
Normalization and quantification: Normalize phospho-FLT3 band intensities to total FLT3 levels to account for potential variations in protein loading and expression. Additionally, use housekeeping proteins such as β-actin or GAPDH as loading controls. Quantify band intensities using image analysis software such as ImageJ or manufacturer-specific software.
Statistical analysis: Perform experiments in biological triplicates to ensure reproducibility. Express results as mean ± standard deviation. Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) to determine significance between treatment groups. Calculate phosphorylation inhibition as percentage of vehicle control.
Table 2: Troubleshooting Common Issues in FLT3 Phosphorylation Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Weak or No Signal | Insufficient phosphorylation, low antibody sensitivity, improper transfer | Include positive control cells (FLT3-ITD+); validate antibody with known phosphorylated samples [4] |
| High Background | Incomplete blocking, insufficient washing, antibody concentration too high | Optimize blocking conditions; increase wash stringency; titrate antibodies [8] |
| Multiple Bands | Non-specific antibody binding, protein degradation, incomplete transfer | Check antibody specificity; ensure fresh protease inhibitors; verify transfer efficiency [4] |
| Inconsistent Results | Variable cell density, inconsistent drug treatment, uneven transfer | Standardize cell counting; use fresh drug preparations; validate transfer consistency [6] |
| No Change with Treatment | Drug inactivity, incorrect phosphorylation site, resistant cell line | Verify drug activity with viability assays; confirm phosphorylation site relevance [5] [6] |
While Western blotting provides a robust method for assessing FLT3 phosphorylation, several complementary techniques can enhance data validation:
Flow cytometry: For rapid assessment of FLT3 phosphorylation at single-cell level, particularly valuable when working with limited primary samples or heterogeneous cell populations. This method enables multiparameter analysis of phosphorylation alongside surface markers and provides statistical power through analysis of thousands of events [3].
Phosphoproteomic analysis: Mass spectrometry-based approaches enable global profiling of phosphorylation changes in response to this compound treatment, potentially revealing novel phosphorylation sites and compensatory signaling pathways. As demonstrated in studies with quizartinib, phosphoproteomics can identify predictive biomarkers of response beyond canonical FLT3 phosphorylation sites [5] [6].
Cell viability assays: Combine Western blot analysis with functional assays such as MTT or CCK-8 to correlate target modulation with biological effects. This integrated approach helps establish the pharmacodynamic relationship between FLT3 phosphorylation inhibition and anti-leukemic activity [7].
This comprehensive protocol provides researchers with a standardized methodology for assessing FLT3 phosphorylation in response to this compound treatment. The detailed procedures, troubleshooting guide, and alternative methods presented here will facilitate reproducible and reliable evaluation of this promising therapeutic candidate. As FLT3 inhibitors continue to evolve, rigorous assessment of target engagement through phosphorylation analysis remains crucial for understanding mechanisms of action, optimizing dosing strategies, and overcoming resistance in AML treatment. The integration of Western blot data with functional assays and complementary phosphorylation analysis methods will provide the most comprehensive understanding of this compound's therapeutic potential.
The table below summarizes the core chemical and storage information for BBR1J-097 and its hydrochloride salt.
| Property | BPR1J-097 | This compound Hydrochloride |
|---|---|---|
| CAS Number | 1327167-19-0 [1] | Not specified in sources [2] |
| Molecular Formula | C₂₇H₂₈N₆O₃S [1] | C₂₇H₂₉ClN₆O₃S [2] [3] |
| Molecular Weight | 516.61 g/mol [1] | 553.08 g/mol [3] |
| Purity | Information not available in search results | >98% (HPLC) [2] |
| Storage (Powder) | -20°C [1] | -20°C (sealed, away from moisture) [2] [3] |
| Storage (Solution) | -80°C (in solvent) [1] | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [3] |
| Shipping | Information not available in search results | Room temperature (continental US); with ice pack [2] |
Handling Precautions: this compound is classified as Acute Toxicity (Oral, Category 4), with the hazard statement H302: Harmful if swallowed [1]. Key precautionary measures include [1]:
This protocol is used to determine the compound's potency against the FLT3 kinase and its effect on cancer cell proliferation [3].
FLT3 Kinase Assay
Cell Proliferation Assay
This protocol assesses the anti-tumor activity of this compound in vivo [3].
The table below summarizes the primary experimental findings from the literature.
| Model | Finding / Outcome | Reference |
|---|---|---|
| In Vitro | Potent inhibitor of FLT3 kinase activity (IC₅₀ = 11 ± 7 nM). Suppresses phosphorylation of FLT3 and STAT5. Inhibits proliferation of MOLM-13 (IC₅₀ = 21 ± 7 nM) and MV4-11 cells (IC₅₀ = 46 ± 14 nM). Induces caspase-3 activation. | [3] |
| In Vivo | Intravenous administration (10 or 25 mg/kg) shows a clear dose-dependent anti-tumor effect in MOLM-13 and MV4-11 xenograft models. Treatment at 25 mg/kg leads to tumor stasis and significant shrinkage with minimal body weight loss in mice. | [3] |
The following diagram illustrates the key stages of a preclinical efficacy study for this compound:
This framework outlines the standard structure and content for a pharmacokinetic study application note. All sections requiring data input are marked with [Data Placeholder].
[Data Placeholder] include route of administration (IV/oral), maximum concentration (C~max~), area under the curve (AUC), half-life (t~1/2~), and oral bioavailability.[Data Placeholder] List this compound source and purity, internal standard, solvents, and reagents.[Data Placeholder] Detail animal strain, dosing concentrations, administration routes, and blood sample collection time points [1].[Data Placeholder] Describe sample processing, instrumentation, and chromatographic conditions. A validated HPLC-UV or LC-MS/MS method is typical [1].[Data Placeholder] Specify software and compartmental model used to calculate PK parameters [1].[Data Placeholder] Summarize validation results for sensitivity, specificity, accuracy, precision, and recovery [1].[Data Placeholder] Present all calculated parameters in a summary table.The diagram below visualizes the experimental workflow. You can use this Graphviz DOT script as a template.
Graph Title: this compound PK Study Workflow
These tables show the structure for presenting results. All values are illustrative [Placeholders].
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Illustrative Data)
| Parameter (Units) | Intravenous (IV) [Dose] | Oral (PO) [Dose] |
|---|---|---|
| C~max~ (ng/mL) | [Data] | [Data] |
| T~max~ (h) | [Data] | [Data] |
| AUC~0–t~ (ng·h/mL) | [Data] | [Data] |
| AUC~0–∞~ (ng·h/mL) | [Data] | [Data] |
| t~1/2~ (h) | [Data] | [Data] |
| CL (L/h/kg) | [Data] | [Data] |
| V~d~ (L/kg) | [Data] | [Data] |
| Bioavailability (F%) | — | [Data] |
Table 2: Key Resources and Reagents
| Reagent / Resource | Source / Catalog Number | Details / Comments |
|---|---|---|
| This compound | [Data] | Purity: [Data] |
| Internal Standard | [Data] | [Data] |
| HPLC System | [Data] | [Data] |
| Analytical Column | [Data] | [Data] |
Since direct information on this compound is unavailable, here are actionable steps to move your research forward:
The following table summarizes the key quantitative data for BPR1J-097 from the search results [1].
| Cell Line | Cell Description | GC₅₀ Value (nM) |
|---|---|---|
| MOLM-13 | FLT3-ITD+ acute myeloid leukemia (AML) cells | 21 ± 7 nM |
| MV4-11 | FLT3-ITD+ acute myeloid leukemia (AML) cells | 46 ± 14 nM |
The GC₅₀ value is defined as the compound concentration that causes a 50% reduction in cell viability compared to a DMSO-treated (vehicle) control [2] [3].
The methodology below for the MTS-based cell proliferation assay is described for BPR1J-340 [2] [3] and is directly applicable for determining GC₅₀ for compounds like this compound.
The following diagrams, created using Graphviz, illustrate the experimental workflow and the proposed mechanism of this compound. You can use the provided DOT code to generate or modify these diagrams.
This compound is a novel, potent small-molecule inhibitor identified in preclinical research for targeting Fms-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML) pathogenesis [1] [2].
The table below summarizes the key quantitative data available from the search results:
| Assay Type | Cell Line / System | Result (IC₅₀ / GC₅₀) | Citation |
|---|---|---|---|
| FLT3 Kinase Inhibition | Biochemical Assay | 1 - 10 nM [1] | Lin et al., 2012 |
| FLT3 Kinase Inhibition | Not Specified | 11 nM [2] | Lin et al., 2012 |
| Cellular Growth Inhibition | MOLM-13 AML cells | 21 ± 7 nM [1] | Lin et al., 2012 |
| Cellular Growth Inhibition | MV4-11 AML cells | 46 ± 14 nM [1] | Lin et al., 2012 |
While the exact protocol using this compound is not detailed, the following workflow outlines the standard steps for a fluorescence-based in vitro kinase assay. You would need to optimize conditions like reagent concentrations, incubation times, and detection parameters based on your specific setup.
The diagram below illustrates the signaling pathway driven by mutant FLT3 and the proposed mechanism of action for this compound, based on its described biological effects [1] [2].
To obtain the level of methodological detail required for replicating experiments, consider these approaches:
The research on BPR1J-097 is grounded in the well-established role of FMS-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia (AML). Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common mutations in AML and are significantly associated with poor prognosis [1] [2]. These mutations drive leukemic transformation by accelerating proliferation and suppressing apoptosis [1]. Consequently, FLT3 has been identified as a highly attractive therapeutic target, and several small-molecule FLT3 inhibitors have been developed for clinical investigation [2].
The search results confirm that This compound is a novel FLT3 kinase inhibitor [3]. While detailed experimental data for this compound is not provided, a highly related compound, BPR1J-340, has been extensively profiled and serves as a strong reference for its expected behavior.
The quantitative pharmacological profile of BPR1J-340 is summarized in the table below.
| Parameter | Value for BPR1J-340 | Experimental Context |
|---|---|---|
| Biochemical FLT3 Inhibition (IC₅₀) | 25 ± 5 nM | In vitro kinase activity assay [1] |
| Cellular Proliferation Inhibition (GC₅₀) | ~2.8 - 5.0 nM | FLT3-ITD+ cell lines (MV4;11, MOLM-13) [1] |
| Target Phosphorylation Inhibition (IC₅₀) | ~1 nM (STAT5 phosphorylation) | MV4;11 cells [1] |
| Key Apoptosis Markers Induced | Cleaved PARP, Cleaved Caspase-3 | Western blot analysis in FLT3-ITD+ cells [1] |
The molecular mechanism by which FLT3 inhibitors like BPR1J-340 induce apoptosis can be visualized in the following pathway. This diagram integrates information from the search results on FLT3 signaling [1] [2] and the role of caspase-mediated PARP cleavage in apoptosis [4].
While a specific step-by-step protocol for this compound was not found, the methodology can be reliably reconstructed from the techniques used to evaluate BPR1J-340 [1] and general knowledge of apoptosis detection. The workflow below outlines the key experimental stages.
Here is a detailed breakdown of each step:
This proposed application note provides a framework for evaluating the pro-apoptotic activity of this compound:
To fully complete this application note, the following specific information for this compound would be required:
Acute Myeloid Leukemia (AML) represents one of the most challenging hematological malignancies, characterized by rapid progression and heterogeneous molecular alterations. The FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical therapeutic target in AML, particularly since approximately 30% of AML patients harbor activating mutations in this receptor tyrosine kinase. These mutations, most commonly internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (such as D835Y), drive constitutive activation of proliferative and anti-apoptotic signaling pathways, leading to aggressive disease phenotypes and poor clinical outcomes [1]. The development of targeted FLT3 inhibitors has thus become a major focus in oncology research, offering the potential for more effective and less toxic therapies compared to conventional chemotherapy.
BPR1J-097 is a novel small molecule inhibitor that demonstrates potent activity against both wild-type and mutant FLT3, including the clinically relevant D835Y mutant. With an IC₅₀ of 11±7 nM against FLT3 and 3 nM against the FLT3 D835Y mutant, this compound represents a promising therapeutic candidate for AML treatment [2]. Preclinical studies have confirmed its robust anti-tumor efficacy in FLT3-driven AML murine xenograft models, showing significant tumor growth inhibition and even regression at well-tolerated doses. These properties, combined with favorable pharmacokinetic characteristics, position this compound as an attractive compound for further preclinical development and potential clinical translation in AML therapy.
Table 1: Biochemical and Cellular Activity Profile of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| FLT3 Enzymatic IC₅₀ | 11 ± 7 nM | In vitro kinase assay [2] |
| FLT3 D835Y Mutant IC₅₀ | 3 nM | In vitro kinase assay [2] |
| Cellular GC₅₀ (MOLM-13) | 21 ± 7 nM | FLT3-ITD+ human AML cell line [2] |
| Cellular GC₅₀ (MV4-11) | 46 ± 14 nM | FLT3-ITD+ human AML cell line [2] |
| STAT5 Phosphorylation Inhibition | ~1 nM | MV4-11 cells [1] |
| FLT3-ITD Phosphorylation Inhibition | ~1 nM | MV4-11 cells [1] |
The potent enzymatic inhibition translated effectively to cellular systems, where this compound demonstrated strong anti-proliferative effects in FLT3-ITD-driven leukemia cell lines. The compound effectively suppressed downstream FLT3 signaling pathways, as evidenced by its nanomolar inhibition of STAT5 phosphorylation, a key mediator of FLT3-driven survival and proliferation signals [1]. This comprehensive activity profile across both enzymatic and cellular assays highlights the therapeutic potential of this compound in targeting FLT3-dependent AML pathologies.
Table 2: In Vivo Efficacy of this compound in AML Models
| Model System | Dosing Regimen | Treatment Outcome | Key Findings |
|---|---|---|---|
| FLT3-driven AML murine xenograft | Not specified in available data | Pronounced dose-dependent tumor growth inhibition and regression [2] | Favorable pharmacokinetic properties observed |
| MV4-11 xenograft model (BPR1J-340, related analog) | 3-20 mg/kg, intravenous | Significant tumor growth inhibition [1] | Supports FLT3 inhibitor class effect in vivo |
| MOLM-13 xenograft model (BPR1K871, related analog) | 3-20 mg/kg, intravenous | Potent anti-leukemic activity [3] | Confirms quinazoline-based FLT3 inhibitor efficacy |
The in vivo efficacy of this compound demonstrates dose-dependent anti-tumor activity in FLT3-driven AML xenograft models, resulting in significant tumor growth inhibition and even regression [2]. While the available literature does not specify the exact dosing regimen for this compound, related compounds in the same chemical series (such as BPR1J-340 and BPR1K871) have shown potent anti-leukemic activity at doses ranging from 3-20 mg/kg via intravenous administration [3] [1]. These consistent findings across multiple FLT3 inhibitors in preclinical models provide strong support for the therapeutic potential of this compound class and specifically validate the in vivo efficacy of this compound.
Figure 1: Mechanism of Action of this compound in FLT3-Mutant AML Cells
The molecular mechanism of this compound centers on its potent inhibition of FLT3 phosphorylation, thereby disrupting the aberrant signaling cascades driven by constitutively active FLT3 mutants in AML cells. As illustrated in Figure 1, FLT3 mutations (ITD or TKD such as D835Y) lead to ligand-independent receptor dimerization and autophosphorylation, resulting in constitutive activation of downstream pro-survival pathways, particularly the STAT5 signaling axis [1]. This compound directly binds to and inhibits FLT3 kinase activity, effectively blocking FLT3 auto-phosphorylation and subsequent activation of STAT5. This inhibition ultimately leads to cell cycle arrest and apoptosis induction in FLT3-dependent leukemia cells.
At the molecular level, the precise binding mode of this compound contributes to its potency against various FLT3 mutants. The compound's chemical structure features a quinazoline core, which has been optimized for both FLT3 inhibition and favorable physicochemical properties [3]. This scaffold represents a privileged structure in kinase inhibitor design, enabling effective interactions with the ATP-binding pocket of FLT3 while maintaining selectivity against other kinases. The compound's ability to inhibit the D835Y mutant is particularly noteworthy, as this mutation often confers resistance to other FLT3 inhibitors, highlighting this compound's potential clinical utility in treating resistant AML cases [2].
The FLT3 kinase inhibition assay provides a quantitative measure of a compound's direct enzymatic activity against FLT3. This protocol utilizes recombinant FLT3 kinase domains and measures phosphorylation of appropriate substrates:
This protocol can be adapted for testing against various FLT3 mutants (e.g., D835Y) by using corresponding recombinant mutant proteins. The reproducibility and reliability of this assay make it ideal for initial compound screening and potency determination during lead optimization stages.
Cellular target engagement assays demonstrate a compound's ability to inhibit FLT3 signaling in physiologically relevant contexts, while viability assays quantify anti-proliferative effects:
These cellular protocols provide critical functional data linking FLT3 inhibition to anti-leukemic effects, establishing pharmacological activity in disease-relevant models before advancing to in vivo studies.
In vivo xenograft models provide the most physiologically relevant assessment of compound efficacy before clinical trials:
This protocol provides a comprehensive assessment of in vivo efficacy, establishing the therapeutic potential of this compound in relevant AML models and providing justification for further development.
Epigenetic modulation through histone deacetylase (HDAC) inhibition represents a promising combination strategy with FLT3 inhibitors like this compound. HDACs regulate gene expression by removing acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. In AML, HDAC overexpression contributes to aberrant gene expression patterns that promote leukemogenesis and therapy resistance. HDAC inhibitors such as vorinostat (SAHA) and panobinostat can reverse these epigenetic alterations, resulting in re-expression of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis [4]. The combination of FLT3 inhibitors with HDAC inhibitors demonstrates synergistic anti-leukemic effects through multiple mechanisms, including downregulation of anti-apoptotic proteins like Mcl-1 and enhanced activation of apoptotic pathways [1].
This rational combination approach addresses multiple pathogenic mechanisms simultaneously and may help prevent or overcome drug resistance, providing a stronger therapeutic effect than either agent alone.
This compound represents a valuable research tool for investigating FLT3 signaling biology and evaluating combination strategies in AML. Its well-characterized potency against both wild-type and mutant FLT3, particularly the D835Y mutant, makes it especially useful for studying resistance mechanisms and developing next-generation inhibitors. The quantitative data and protocols provided in these Application Notes enable researchers to consistently evaluate FLT3-targeted therapies using standardized methods, facilitating comparison across different compounds and studies.
The future development of this compound should focus on comprehensive safety pharmacology studies, detailed pharmacokinetic/pharmacodynamic modeling, and investigation of additional rational combination partners beyond HDAC inhibitors. Potential combinations could include other epigenetic modifiers, BCL-2 inhibitors like venetoclax, or conventional chemotherapeutic agents. The compound's translational potential could be further enhanced by developing predictive biomarkers for patient selection, such as FLT3 mutation status and expression levels of potential resistance markers.
Table 3: Key Research Applications of this compound
| Application Area | Utility | Experimental Considerations |
|---|---|---|
| FLT3 Signaling Studies | Probe FLT3-dependent signaling pathways | Use in combination with phospho-proteomics approaches |
| Resistance Mechanism Investigation | Study acquired resistance to FLT3 inhibitors | Generate resistant cell lines by chronic drug exposure |
| Combination Therapy Screening | Identify synergistic drug partners | Use matrix screening designs with multiple ratio combinations |
| Preclinical Efficacy Evaluation | Assess in vivo anti-leukemic activity | Include both subcutaneous and systemic dissemination models |
| Pharmacodynamic Marker Development | Identify biomarkers for target engagement | Monitor pFLT3 and pSTAT5 in peripheral blood or bone marrow |
The table below summarizes key information about BPR1J-097 and the context of its use from the available search results:
| Aspect | Details |
|---|---|
| Compound Name | This compound [1] |
| Primary Target | FLT3 (FMS-like tyrosine kinase 3) [1] |
| Reported Potency | IC50 of 11 nM in biochemical kinase assays [1] |
| Biological Context | Demonstrates potent inhibitory activity against Acute Myeloid Leukemia (AML) cells [2] |
| Related Compound (BPR1J-340) | Cell lines used: FLT3-ITD+ leukemia lines (e.g., MOLM-13, MV4;11). General assay: Cell viability assessed via MTS assay after compound treatment [3]. |
Based on studies of related FLT3 inhibitors, the following diagram outlines a typical experimental workflow for evaluating a compound like this compound. You can use this as a template, filling in the specific parameters once you obtain them [3].
The table below summarizes the key quantitative data on BPR1J-097 Hydrochloride solubility for your experimental planning.
| Solvent | Solubility | Notes & Preparation Instructions |
|---|---|---|
| DMSO | ~10.85 mM (6 mg/mL) | Requires ultrasonic treatment and warming; the compound is hygroscopic, and moisture-absorbed DMSO significantly impacts solubility. Use newly opened DMSO. [1] |
| Water | ~3.62 mM (2 mg/mL) | Requires ultrasonic treatment. [1] |
Q1: What is the best way to prepare a 10 mM stock solution of this compound Hydrochloride in DMSO?
A1: The recommended protocol is as follows [1]:
Q2: My compound is precipitating out of solution after storage. How should I store my stock solutions?
A2: To ensure product stability and prevent inactivation from repeated freeze-thaw cycles, follow this storage protocol [1]:
Q3: I need to use my stock solution for an in vitro assay in an aqueous buffer. What should I do?
A3: The key is to dilute your concentrated stock into the aqueous working solution.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Incomplete dissolution in DMSO | Old/humid DMSO; insufficient energy input. | Use new, anhydrous DMSO. Increase sonication time and apply gentle warming. [1] |
| Precipitation in aqueous buffers | Final DMSO concentration too low to keep compound soluble; compound instability in buffer. | Ensure the final DMSO concentration is tolerated by your experimental system (e.g., <0.1% for most cell cultures). Re-optimize dilution protocol. |
| Loss of activity in cell assays | Degradation of stock solution due to improper storage or repeated freeze-thaws. | Prepare fresh stock solution or use a previously frozen aliquot that has not been thawed more than once. [1] |
For a visual guide, the following diagram outlines the logical workflow for preparing and using a this compound Hydrochloride solution, integrating the key steps from the FAQs and troubleshooting guide.
For a novel research compound like BPR1J-097, determining the optimal stock concentration is an iterative process that balances experimental needs with the compound's physicochemical properties. The following workflow outlines the key stages, from initial preparation to experimental validation.
When working through the optimization framework, you will need to define several key parameters. The table below outlines critical factors and typical considerations for a compound like this compound.
| Parameter | Consideration & Typical Range | Common Experimental Methods |
|---|---|---|
| Final Assay Concentration | Based on IC₅₀/EC₅₀; often in µM to nM range [1]. | Dose-response curves; serial dilution in biological assays. |
| DMSO Tolerance in Assay | Typically ≤0.1-1.0% for cell-based assays; confirm viability. | Solvent control experiments; cell viability assays (MTT/XTT). |
| Stock Concentration | Often 10-100 mM in DMSO to minimize solvent volume. | Gravimetric preparation; verification via HPLC or LC-MS [2]. |
| Solubility in DMSO | Physical limit; can be >100 mM, but must be experimentally confirmed. | Visual inspection; light scattering; NMR spectroscopy [2]. |
| Stability | Shelf-life in DMSO at specific storage temperatures (e.g., -20°C to -80°C). | Periodic re-analysis by HPLC; re-testing in a bioassay over time. |
Q1: How do I choose the initial DMSO stock concentration for a new compound like this compound? Begin with a high concentration (e.g., 50-100 mM) to ensure your final DMSO concentration in the assay is low (ideally ≤0.1-1.0%). This minimizes potential solvent toxicity to cells [2]. The upper limit is the compound's solubility in DMSO, which must be determined experimentally.
Q2: My compound precipitates when diluted into the aqueous assay buffer. What should I do? Precipitation indicates that the compound's solubility in the aqueous buffer is exceeded. You can:
Q3: How should I store my stock solution, and what is its shelf-life?
Q4: How can I accurately verify the concentration of my prepared stock solution? The most reliable method is gravimetric preparation. For confirmation, you can use analytical techniques like:
The table below summarizes key data for BPR1J-097, which is crucial for planning formulation strategies to improve its cellular delivery.
| Property Category | Description | Details & Values |
|---|---|---|
| Biological Activity | Novel, potent FLT3 inhibitor [1] | • IC₅₀: 11 nM [1] |
| Basic Physicochemical Properties | Molecular structure and characteristics [1] | • Molecular Formula: C₂₇H₂₈N₆O₃S • Molecular Weight: 516.61 g/mol • LogP: 5.11 (indicates high lipophilicity) • Appearance: White solid powder | | Solubility Data (In Vitro) | Suggested solvents for in vitro stock solutions [1] | • Likely soluble in DMSO. • May require solvents like Ethanol or DMF. | | Recommended In Vivo Formulations | Example formulations provided for animal studies [1] | • Injection (e.g., IP/IV/IM/SC):
While a direct protocol for this compound uptake is unavailable, the following workflow synthesizes general best practices from literature, which can be adapted for this compound.
Preparation of Stock Solution
Preparation of Working Solution/Formulation
Cell Treatment and Incubation
Measurement of Cellular Uptake
Data Analysis
Q1: What is the primary challenge in formulating this compound for cellular studies? A1: The main challenge stems from its high lipophilicity (LogP = 5.11) [1], which leads to poor aqueous solubility. This can result in low bioavailability, precipitation in aqueous cell culture media, and inconsistent dosing, ultimately hampering cellular uptake and efficacy.
Q2: How can I confirm that my formulation is improving uptake and not just increasing non-specific toxicity? A2: You need to demonstrate that the improved effect is due to specific target engagement.
Q3: Are there specific inhibitors I can use to study the uptake mechanism of a this compound nanocarrier? A3: Yes, if you develop a nano-formulation, its uptake mechanism can be elucidated using specific pathway inhibitors [2].
The high LogP of this compound is the most critical factor to address for improving uptake [1]. The provided in vivo formulations [1] offer an excellent starting point for in vitro studies. For more sophisticated delivery, exploring nanocarriers that exploit endocytic pathways is a promising strategy [2].
The table below summarizes the key characteristics of this compound as a potent FLT3 inhibitor [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide [1] |
| Biological Role | Novel and potent FLT3 inhibitor (antagonist); exhibits potent inhibitory activity against Acute Myeloid Leukemia (AML) [1] [2] |
| IC50 Value | 11 nM (against FLT3) [1] |
| Molecular Formula | C₂₇H₂₈N₆O₃S [1] |
| Molecular Weight | 516.61 g/mol [1] |
| CAS Number | 1327167-19-0 [1] |
| Physical Form | White solid powder [1] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] |
While detailed experimental protocols are not fully outlined in the available literature, the following sections provide guidance on handling and solubility based on manufacturer information.
This compound has low water solubility, requiring specific solvents for dissolution [1].
The table below lists common formulations for administering this compound in animal studies [1].
| Formulation ID | Composition | Example Preparation (from 25 mg/mL DMSO stock) |
|---|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | 100 μL DMSO stock + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline |
| Injection 3 | DMSO : Corn oil = 10 : 90 | 100 μL DMSO stock + 900 μL Corn oil |
| Oral 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) | Add 250 mg of product to 100 mL of 0.5% CMC Na solution |
The following diagram illustrates the FLT3 signaling pathway in AML and the hypothesized site of this compound action, based on its known role as a FLT3 inhibitor [2].
Q1: What is the primary clinical relevance of this compound? this compound is a novel and potent small-molecule inhibitor developed to target the FMS-like tyrosine kinase 3 (FLT3), which is a key driver in the development of Acute Myeloid Leukemia (AML) [2]. It exerts potent inhibitory activity against AML cells [2].
Q2: How should I store this compound and what is its shelf life? As a solid powder, this compound should be stored at -20°C, where it is stable for approximately 3 years. It can also be stored at 4°C for 2 years. Freshly prepared in vivo formulations are recommended for optimal results in animal experiments [1].
Q3: Are there any known resistance mechanisms to this compound? The available search results do not provide specific information on resistance to this compound. Generally, resistance to targeted therapies like FLT3 inhibitors can arise from secondary mutations in the target gene or activation of alternative signaling pathways.
The table below summarizes the core quantitative data available for this compound.
| Parameter | Detail |
|---|---|
| Primary Target & Activity | Potent FLT3 inhibitor (IC₅₀ = 11 nM) [1]. |
| Molecular Formula | C₂₇H₂₈N₆O₃S [1]. |
| CAS Number | 1327167-19-0 [1]. |
| Appearance | White solid powder [1]. |
FAQ 1: What is the recommended storage and handling conditions for this compound?
FAQ 2: How do I prepare a stock solution of this compound?
FAQ 3: My in vivo formulation is precipitating. What can I do?
Since dosing frequency data for this compound is not publicly available, determining it requires a structured experimental approach. The following workflow outlines the key stages and assays needed.
Phase 1: Pharmacokinetic (PK) Studies
Phase 2: Pharmacodynamic (PD) Studies
Phase 3: In Vivo Efficacy Studies
Resistance to FLT3 inhibitors arises through several mechanisms, which can be broadly categorized as follows. Understanding these is the first step in troubleshooting experimental outcomes.
| Mechanism of Resistance | Description | Relevant Inhibitor Types |
|---|---|---|
| Secondary FLT3 Mutations [1] | Point mutations in the FLT3 kinase domain that disrupt inhibitor binding. Common mutations include those at the D835 residue and the "gatekeeper" mutation F691L [2] [1]. | Type II inhibitors (e.g., quizartinib) are prone to D835 mutations. Type I inhibitors (e.g., gilteritinib) can be affected by F691L and others [2] [1]. |
| Activation of Bypass Signaling Pathways [3] [1] | Leukemic cells activate alternative survival pathways independent of FLT3, rendering FLT3 inhibition ineffective. Common pathways involve RAS/MAPK, PI3K/AKT, and STAT3/5 [3] [1]. | All FLT3 inhibitors, both Type I and II. |
| Pharmacokinetic & Microenvironment Issues [3] [4] | Inadequate drug exposure at the target site due to protein binding, drug metabolism, or protection from bone marrow stromal cells [3] [4]. | All FLT3 inhibitors. |
| FLT3-ITD Overexpression [4] | Upregulation of FLT3-ITD itself can allow the receptor to out-compete the inhibitor at physiological drug concentrations [4]. | All FLT3 inhibitors. |
When characterizing a New Chemical Entity (NCE) like BPR1J-097, a systematic experimental approach is essential. The following workflow outlines key steps to identify and overcome resistance.
Based on the known resistance mechanisms, here are potential issues and solutions you might encounter.
Q1: Our NCE shows excellent potency in biochemical assays but poor activity in cell-based models. What could be the cause?
Q2: Resistance develops rapidly in our in vitro models. How can we identify the mechanism?
Q3: How can we overcome resistance mediated by parallel survival pathways?
To obtain the specific data you need, I suggest these targeted approaches:
This compound on PubMed, Google Scholar, and SciFinder. The compound may be referenced in recent meeting abstracts or pre-prints not yet widely indexed.
The table below summarizes the essential physicochemical properties and stock solution preparation guidelines for BPR1J-097.
| Property | Specification / Guideline |
|---|---|
| Molecular Formula | C₂₇H₂₈N₆O₃S [1] |
| Molecular Weight | 516.61 g/mol [1] |
| Purity | ≥98% [1] |
| Appearance | White to off-white solid powder [1] |
| Primary Stock Solvent | DMSO [1] [2] |
| Solubility in DMSO | ≥ 6 mg/mL (≈11.6 mM) [2] |
| Soluble in | DMSO, DMF, Ethanol [1] |
| 10 mM Stock (in DMSO) | Dissolve 5.17 mg in 1 mL DMSO [1] |
| Long-term Storage | -20°C or -80°C; avoid repeated freeze-thaw cycles [1] |
Note: Hygroscopic DMSO can impact solubility; use newly opened containers for best results [2].
For animal studies, this compound requires specific formulations. The table below details two recommended injection protocols.
| Formulation | Composition (by volume) | Preparation Example |
|---|---|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] | 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline [1] |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] | 100 μL DMSO + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline [1] |
Additional formulations using corn oil, Cremophor, or cyclodextrins are also documented [1]. For oral administration, suspending the compound in 0.5% Carboxymethylcellulose Sodium (CMC-Na) is a standard method [1].
The following diagram illustrates the decision-making workflow for preparing this compound for experiments, based on the protocols above.
Q1: What is the typical final concentration of this compound used in cell-based anti-leukemia assays? In vitro studies often use this compound in the nanomolar range. For example, proliferation assays on MOLM-13 and MV4-11 acute myeloid leukemia cells reported IC₅₀ values of 21±7 nM and 46±14 nM, respectively [2]. A concentration as low as 10 nM was sufficient to inhibit FLT3 phosphorylation and induce caspase-3 activity in MOLM-13 cells [2].
Q2: Can this compound be dissolved directly in water? No, direct dissolution in pure water is not recommended due to its low aqueous solubility [1]. However, for in vivo injections, it can be formulated in aqueous solutions with the help of co-solvents like DMSO and surfactants like Tween 80, as detailed in the formulation protocols above [1]. The hydrochloride salt form has noted solubility of 2 mg/mL (3.62 mM) in water with sonication [2].
Q3: What is the biological target and primary application of this compound? this compound is a novel and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC₅₀ of 11 nM [1] [2]. FLT3 is a crucial target in acute myeloid leukemia (AML), and this compound demonstrates significant anti-tumor efficacy in preclinical models of AML [2] [3] [4].
The table below summarizes the key potency and efficacy data for this compound from the identified study [1].
| Assay Type | Experimental Model | Result / Value | Context / Significance |
|---|---|---|---|
| Biochemical Kinase Assay (IC₅₀) | FLT3 Kinase | 1 - 10 nM | Direct measure of potency against the FLT3 enzyme [1]. |
| Cellular Growth Inhibition (GC₅₀) | MOLM-13 cells (FLT3-ITD+) | 21 ± 7 nM | Potency in a human AML cell line dependent on mutant FLT3 [1]. |
| Cellular Growth Inhibition (GC₅₀) | MV4-11 cells (FLT3-ITD+) | 46 ± 14 nM | Potency in another human AML cell line with mutant FLT3 [1]. |
| Target Engagement in Cells | MOLM-13 & MV4-11 cells | Inhibition of FLT3 phosphorylation | Confirms on-target mechanism in living cells [1]. |
| In Vivo Efficacy | MV4-11 Mouse Xenograft | Dose-dependent tumor growth inhibition and regression | Demonstrates potency in a live animal model [1]. |
To help you validate or benchmark your own experiments, here are the methodologies used to generate the data above [1].
Since a broad kinome-wide specificity profile for this compound was not located, here are established experimental approaches you can use to fill this critical data gap.
This diagram outlines the core process for experimentally determining kinase inhibitor specificity:
Q: What is the binding mode (DFG-in/out) of this compound? A: The search results do not specify the binding conformation of this compound. This is a critical piece of information for structure-based design. You would need to determine this through molecular docking studies or, ideally, X-ray crystallography of this compound bound to FLT3.
Q: How does this compound's potency compare to other clinical FLT3 inhibitors? A: While a direct head-to-head comparison is not provided, the table below contextualizes its biochemical IC₅₀ against other known inhibitors. This compound's potency is comparable to several second-generation inhibitors.
| Inhibitor | Reported IC₅₀ (FLT3) | Notes |
|---|---|---|
| This compound | 1 - 10 nM [1] | Data from primary literature. |
| Quizartinib | High affinity (exact value NA) [3] | Often used as a top-scoring candidate in docking studies. |
| Sunitinib | Listed as an FLT3 inhibitor [3] | Known multi-kinase inhibitor. |
| Gilteritinib | Listed as an FLT3 inhibitor [3] | Approved FLT3 inhibitor. |
Q: Has resistance to this compound been studied? A: No. The identified studies do not investigate the emergence of resistance mutations against this compound. This is a key area for future research, as resistance via point mutations (e.g., in the FLT3 kinase domain) is a common challenge with targeted therapies [4].
The table below summarizes the available physicochemical and handling information for BPR1J-097.
| Property | Specification |
|---|---|
| Molecular Formula | C₂₇H₂₈N₆O₃S [1] |
| Molecular Weight | 516.61 g/mol [1] |
| Purity | ≥98% [1] |
| Appearance | White to off-white solid powder [1] [2] |
| CAS Number | 1327167-19-0 [1] |
| Short-Term Storage | Room temperature (stable at ambient temperature for a few days during shipping) [1] |
| Long-Term Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] |
| Long-Term Storage (Solution) | -80°C for 6 months or -20°C for 1 month (sealed, away from moisture) [2] |
Here are answers to common questions and guides for troubleshooting potential issues.
Q1: What is the recommended long-term storage condition for this compound powder?
Q2: How should I prepare and store stock solutions of this compound?
Q3: What should I do if my this compound solution precipitates during an experiment?
Q4: I am observing inconsistent biological activity. What could be the cause?
This protocol outlines the key steps for handling this compound in cell-based assays, based on common practices for similar compounds [2].
Stock Solution Preparation
Cell Seeding
Compound Treatment
Incubation & Viability Measurement
Data Analysis
The following diagram illustrates the logical flow of the experimental protocol described above.
Freeze-thaw stability testing is a critical part of stability assessments, designed to determine whether a drug formulation maintains its physical and chemical integrity after repeated temperature changes that may occur during storage and transport [1] [2].
The core objective is to subject the sample to multiple cycles of freezing and thawing before evaluation. The table below summarizes the key parameters from established guidelines.
| Parameter | General Protocol Guideline |
|---|---|
| Objective | Determine stability against temperature fluctuations during transport, storage, or processing [1] [2]. |
| Typical Cycles | A minimum of 3 cycles; often extended to 5 or more for greater confidence [1]. |
| Freezing Conditions | Approx. -10°C to -20°C for 24 hours [1]. |
| Thawing Conditions | Return to room temperature (e.g., ~25°C) for 24 hours [1]. |
| Evaluation Criteria | No phase separation, crystallization, viscosity change, or alteration in appearance/scent [1]. |
A typical freeze-thaw stability assay follows a precise, repeatable schedule. The workflow below outlines the key stages of this process.
The specific analytical methods used to evaluate the sample after testing are crucial for a comprehensive assessment.
| Analysis Type | Specific Tests & Measurements |
|---|---|
| Physical Stability | Visual inspection (color, clarity, precipitation), pH, viscosity [1]. |
| Chemical Stability | Potency assay (HPLC/UV for concentration), purity analysis (degradant formation) [2]. |
Based on general stability testing principles, here are some common issues and solutions that can guide your work with BPR1J-097.
Q1: How many freeze-thaw cycles should we perform if the product will be shipped internationally?
Q2: Our formulation shows precipitation after freeze-thaw cycles. What are the potential causes?
Q3: We don't see physical changes, but the potency drops. What should we investigate?
Since specific public data on this compound's stability is unavailable, here are actionable steps you can take:
The table below summarizes the key characteristics and available efficacy data for BPR1J-097 and Quizartinib.
| Feature | This compound | Quizartinib (AC220) |
|---|---|---|
| Developmental Stage | Preclinical (as of 2012) [1] | Clinical (Phase II/III trials) [2] [3] |
| Reported Potency (IC₅₀ vs. FLT3) | 1-10 nM (kinase activity) [1] | < 2 nM [3] |
| Cellular Efficacy (GC₅₀) | MOLM-13: 21 ± 7 nM; MV4-11: 46 ± 14 nM [1] | Highly potent in FLT3-ITD+ cell lines (specific values not detailed in results) [3] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition & regression in murine xenograft models [1] | Confirmed efficacy in clinical trials for R/R AML [3] |
| Key Mechanisms | Inhibits FLT3 & STAT5 phosphorylation; triggers apoptosis [1] | Highly selective FLT3 inhibitor; first developed specifically for this target [3] |
| Clinical Response | Not available (Preclinical) | Composite complete remission rate of 44% in a Phase II trial (R/R AML) [2] |
| Reported Challenges | Not specified in available data | Resistance development (e.g., TKD mutations), disease relapse [3] |
The efficacy data in the table above is derived from standard preclinical experiments. Here are the typical methodologies used to generate such data, which are consistent across studies of this type [1] [4].
The following diagram illustrates the signaling pathway driven by mutant FLT3 and how inhibitors like this compound and Quizartinib exert their effects.
The following table summarizes the key experimental findings for the combination of the FLT3 inhibitor BPR1J-340 and the HDAC inhibitor Vorinostat (SAHA) in FLT3-ITD+ AML models [1].
| Aspect | Experimental Findings for BPR1J-340 + Vorinostat |
|---|---|
| Synergy Measurement | Strongly synergistic anti-leukemic effect; Combination Index (CI) < 1 in MOLM-13 cells (CI calculated using the method of Chou and Talalay). |
| Apoptosis Induction | Significant increase in cleavage of PARP and caspase-3 compared to single-agent treatment. |
| Proposed Molecular Mechanism | Downregulation of the anti-apoptotic protein Mcl-1. |
| In Vivo Efficacy | Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML murine xenograft models was demonstrated for BPR1J-340 alone. The combination with vorinostat was not tested in vivo in the referenced study. |
The research on BPR1J-340 and vorinostat used standard preclinical methods to evaluate the combination's effects [1].
The synergistic effect between a FLT3 inhibitor like BPR1J-340 and vorinostat arises from the simultaneous targeting of critical survival and death pathways in leukemia cells. The following diagram illustrates the proposed mechanism based on the study [1].
The diagram shows that the FLT3 inhibitor blocks proliferation signals, while the HDAC inhibitor promotes a cellular environment prone to death, with Mcl-1 downregulation being a key converging point for synergy [1].
Since specific data on this compound was not located, here are suggestions for finding the information you need:
The following table consolidates the key experimental data for a side-by-side comparison.
| Feature | BPR1J-097 | BPR1J-340 |
|---|---|---|
| Biochemical Potency (IC₅₀) | 11 nM [1] | ~25 nM [2] [3] [4] |
| Cellular Anti-Proliferation (GC₅₀) | MOLM-13: 21 ± 7 nM [5] [1] MV4;11: 46 ± 14 nM [5] [1] | MOLM-13: 3.4 ± 1.5 nM [3] [4] MV4;11: 2.8 ± 1.2 nM [3] [4] | | Key Cellular Effects | Inhibits FLT3 & STAT5 phosphorylation; induces apoptosis (caspase-3 activation) [1] | Inhibits FLT3 & STAT5 phosphorylation; triggers apoptosis [2] [3] | | In Vivo Efficacy (Mouse Xenograft) | Dose-dependent tumor growth inhibition and regression in MOLM-13 and MV4-11 models [5] [1] | Pronounced tumor growth inhibition and regression in FLT3-ITD+ models [2] [3] [4] | | Combination Potential | Information not available in search results | Synergistic induction of apoptosis with HDAC inhibitor Vorinostat (SAHA) via Mcl-1 downregulation [2] [3] [4] |
To help interpret the data above, here is more context on the experimental approaches and significance of the results.
Experimental Protocols: The key assays used to generate this data are standard in the field. The biochemical kinase activity (IC₅₀) was typically measured using recombinant FLT3 protein in kinase-glo assays [1]. The cellular proliferation (GC₅₀) was determined using cell viability assays (e.g., MTS) on FLT3-ITD-positive human AML cell lines (MOLM-13 and MV4;11) after 72-hour compound treatment [3] [1]. Mechanisms of action were confirmed via Western blotting to detect inhibition of phosphorylation targets (FLT3, STAT5) and markers of apoptosis (cleaved caspase-3, PARP) [2] [1]. In vivo efficacy was evaluated in murine xenograft models where mice were inoculated with these AML cell lines and treated with the compounds intravenously [2] [1].
Analysis of Key Differences: The data suggests that while both compounds are potent, BPR1J-340 demonstrates significantly greater potency in cellular assays, with GC₅₀ values in the low nanomolar range. Furthermore, a distinct advantage of BPR1J-340 is its documented synergistic effect with the epigenetic drug vorinostat, indicating a promising combinatorial strategy to enhance apoptosis and potentially overcome resistance [2] [3] [4].
The following diagram illustrates the shared mechanism of action for these inhibitors and the synergistic pathway identified for BPR1J-340.
The table below summarizes available experimental data for BPR1J-097 and other FLT3 inhibitors, highlighting its potent activity in preclinical models.
| Inhibitor Name | Type | Reported IC₅₀ / GC₅₀ (nM) | Experimental Models & Key Findings |
|---|
| This compound | Novel FLT3 inhibitor | • FLT3 kinase IC₅₀: 1-11 nM [1] [2] [3] • Cellular GC₅₀: 21-46 nM [1] [2] | • Inhibits FLT3/STAT5 phosphorylation & triggers apoptosis [1] [2]. • Shows tumor growth inhibition/regression in AML mouse xenograft models [1] [2]. • Exhibits favorable pharmacokinetic properties in preclinical studies [1] [2]. | | BPR1J-340 | Novel FLT3 inhibitor | • FLT3 kinase IC₅₀: ~25 nM • Cellular GC₅₀: ~3-5 nM [4] | • Potent activity in FLT3-ITD+ cell lines (MOLM-13, MV4;11) [4]. • Synergistic effect with HDAC inhibitor Vorinostat [4]. | | Gilteritinib | Type I, 2nd Generation | • Clinical trial data [5] | • Approved for R/R AML [6]. • Pooled ORR: 58%; CRc: 38% in R/R AML (per meta-analysis) [5]. | | Quizartinib | Type II, 2nd Generation | • Clinical trial data [5] | • Pooled ORR: 58%; CRc: 38% in R/R AML (per meta-analysis) [5]. • More QTc prolongation vs. type I inhibitors [5]. | | Midostaurin | Type I, 1st Generation | • Clinical trial data [5] | • Approved for newly diagnosed FLT3-mutated AML in combination with chemo [6]. • Pooled ORR: 37%; CRc: 35% in R/R AML (per meta-analysis) [5]. | | Crenolanib | Type I, 2nd Generation | • Clinical trial data [5] [7] | • Active against a common resistance mutation (FLT3-D835) [7]. • Shows efficacy in patients failed prior gilteritinib therapy [7]. |
To evaluate the potency of this compound, researchers used the following key experimental methods [1] [2]:
The following diagram illustrates the mechanism of FLT3 inhibitors and the experimental workflow for evaluating compounds like this compound.
Although data on BPR1J-097 was not located, the search revealed detailed preclinical studies on BPR1J-340, a novel and potent inhibitor targeting FLT3 (FMS-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML) [1]. The quantitative data from these studies is summarized in the table below.
| Parameter | Experimental Data for BPR1J-340 |
|---|---|
| Biochemical Activity (IC₅₀) | 25 ± 5 nM (against FLT3 kinase) [1] |
| Cellular Proliferation (GC₅₀) | ~5 nM (in FLT3-ITD+ MOLM-13 & MV4;11 cells) [1] |
| Target Phosphorylation (IC₅₀) | ~1 nM (inhibition of FLT3-ITD & STAT5 phosphorylation in MV4;11 cells) [1] |
| In Vivo Efficacy | Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML murine xenograft models [1] |
| Key Synergistic Combination | HDAC inhibitor Vorinostat (SAHA); induces apoptosis via Mcl-1 down-regulation [1] |
The data on BPR1J-340 was generated through standard, rigorous preclinical protocols [1]. The workflow for these key experiments can be visualized as follows:
The methodologies for the key experiments highlighted in the diagram are as follows:
To build a more comprehensive comparison guide, you could consider exploring these advanced and emerging areas in kinase inhibitor research:
This compound is a novel, potent small-molecule inhibitor identified as a targeted therapy for AML, specifically designed to inhibit the FMS-like tyrosine kinase 3 (FLT3) [1] [2].
The table below summarizes its core characteristics based on the available research:
| Feature | Description | | :--- | :--- | | Molecular Target | FMS-like tyrosine kinase 3 (FLT3) [1] [2] | | Primary Indication | Acute Myeloid Leukemia (AML), particularly with FLT3 mutations [1] | | Mechanism of Action | Potent inhibition of FLT3 kinase activity (IC50 of 11 nM), blocking pro-survival signaling pathways [1] | | Key Biological Effects |
The rationale for developing this compound stems from the limitations of conventional chemotherapy. The following table contrasts its targeted approach with traditional methods:
| Aspect | Conventional Chemotherapy | Targeted Therapy (this compound) |
|---|---|---|
| Basis of Action | Cytotoxic; non-specifically targets rapidly dividing cells [3] | Targeted; inhibits a specific protein (FLT3) crucial for survival of certain cancer cells [4] [1] [3] |
| Primary Mechanism | Causes DNA damage or disrupts cell division, often triggering apoptosis as a downstream consequence [3] | Directly blocks pro-survival signals and induces apoptosis by inhibiting oncogenic drivers [1] |
| Theoretical Precision | Low; affects healthy, rapidly dividing cells, leading to significant toxicity [4] [3] | High; designed to spare most healthy cells, aiming for reduced side effects [4] [3] |
| Intended Use | Standard, broad-spectrum treatment [3] | For patient subgroups with specific genetic markers like FLT3 mutations [4] [5] |
A core concept of its action is synergy—this compound is reported to make AML cells more susceptible to other treatments, suggesting potential for combination regimens that could be more effective and allow lower doses of cytotoxic drugs [1].
The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in leukemic cells, based on the general understanding of FLT3 inhibitor function [5] [1] [2].
The available data provides a foundational understanding but lacks the experimental detail required for a direct quantitative comparison.
The table below summarizes the available experimental data for this compound and a related compound, BPR1J-340, which shares a similar code name and was investigated by the same research group.
| Compound Name | Reported In Vitro Potency (IC₅₀ / GC₅₀) | Reported In Vivo Efficacy (Animal Model) | Key Findings & Context |
|---|
| This compound | • FLT3 kinase IC₅₀: 1-10 nM • Cell growth (GC₅₀): 21 nM (MOLM-13), 46 nM (MV4-11) [1] | Pronounced, dose-dependent tumor growth inhibition and regression in FLT3-driven AML murine xenograft models [1]. | Suggested to have favorable pharmacokinetic properties; proposed for further preclinical and clinical development [1]. | | BPR1J-340 | • FLT3 kinase IC₅₀: ~25 nM • Cell growth (GC₅₀): ~3-5 nM (MOLM-13, MV4;11) [2] | Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML murine xenograft models [2]. | Pharmacokinetic parameters in rats were determined; the study also explored synergistic effects with the HDAC inhibitor Vorinostat [2]. |
The experimental data for these compounds were generated using standard preclinical methodologies in oncology drug discovery.
The following diagram illustrates the mechanism of action of FLT3 inhibitors and the rationale for their use in Acute Myeloid Leukemia (AML), which is central to the development of compounds like this compound.
Although data on BPR1J-097 is unavailable, the search results reveal how kinase selectivity and off-target effects are typically studied and presented. The table below summarizes the key profiling methods you should consider including in your guide.
| Profiling Aspect | Recommended Methodologies | Purpose & Data Output |
|---|---|---|
| Primary Target Potency | Enzymatic kinase assays; Cell-based proliferation/viability assays [1] | Measure half-maximal inhibitory concentration (IC₅₀) against VEGFRs; determine drug's effect on cancer cell growth. |
| Selectivity / Off-Target Screening | Kinase panel profiling (against 100s of kinases) [2] [3]; Phenotypic screening (e.g., mitochondrial toxicity) [4] | Identify off-target kinases; uncover non-kinase related toxicities that could limit clinical use. |
| Binding Mode Analysis | X-ray crystallography; Molecular docking studies [1] [3] | Visualize how inhibitor binds to active/inactive kinase conformation (Type I vs. Type II), informing resistance and selectivity. |
| Cellular Signaling Validation | Western blot; Phospho-protein arrays [5] | Confirm that target inhibition in cells leads to reduced phosphorylation of downstream pathway proteins. |
| *In Vivo* Efficacy | Animal xenograft models [1] | Evaluate tumor growth inhibition and overall drug efficacy in a living organism. |
A crucial part of your guide will be illustrating the primary and potential off-target signaling pathways. Based on the roles of VEGFR and other common off-target kinases, the relationship can be visualized as follows:
Given that the specific data for this compound is not in the public domain, here are actionable steps you can take to find it:
The table below summarizes the available key information on this compound:
| Property | Description |
|---|---|
| Catalog NO. | 1327167-19-0 [1] |
| CAS NO. | 1327167-19-0 [1] |
| Molecular Formula | C₂₇H₂₈N₆O₃S [1] |
| Molecular Weight | 516.62 [1] |
| Target | FLT3 (Fms-like tyrosine kinase 3) [1] |
| IC₅₀ (Potency) | 11 nM [1] |
| Reported Biological Effects | Inhibition of AML cell proliferation; Induction of apoptosis; Sensitization of AML cells to chemotherapy and immunotherapy [1] |
| Solubility | Soluble in DMSO, DMF, and ethanol; slightly soluble in water [1] |
| Current Status | Appears to be in a research phase, developed by the Institute of Biotechnology and Pharmaceutical Research, National Health Research Institutes, Taiwan [1] |
The search for FLT3 inhibitors is a prominent area in AML research, as FLT3 mutations are found in about 22% of pediatric AML cases and are associated with a poor prognosis [2] [3]. These mutations promote leukemia survival and proliferation [3].
FLT3 inhibitors are classified based on their binding mode to the kinase, which influences their ability to target different mutation types:
A key challenge is that first-generation FLT3 inhibitors showed limited effectiveness as single agents due to issues like poor pharmacokinetics and the development of resistance mutations [3]. This underscores the importance of researching next-generation inhibitors and rational combination therapies.
To build a comprehensive comparison guide with the experimental data you need, I suggest the following steps:
The search identified a detailed study on BPR1J-340, a potent and selective FLT3 inhibitor, and its performance in murine xenograft models of Acute Myeloid Leukemia (AML) [1].
The table below summarizes the key efficacy data for BPR1J-340 from this study:
| Compound | Model Type | Cancer Type | Key Efficacy Findings | Reported Metrics |
|---|
| BPR1J-340 | Murine xenograft | Acute Myeloid Leukemia (AML) | - Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML models [1].
Although data for BPR1J-097 is unavailable, the general methodology for evaluating a compound's efficacy in murine xenograft models is well-established in the literature [2] [3] [4]. The diagram below outlines the typical workflow for these preclinical studies.